
Mercury bromide iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury bromide iodide is a chemical compound that contains mercury, bromine, and iodine It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercury bromide iodide can be synthesized through the reaction of mercury(II) bromide and mercury(II) iodide. The reaction typically involves mixing aqueous solutions of these two compounds under controlled conditions. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure the purity and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury bromide iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: this compound can participate in substitution reactions where bromine or iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as nitric acid can oxidize this compound.
Reducing Agents: Reducing agents like sodium borohydride can reduce the compound to elemental mercury.
Substitution Reactions: Halogen exchange reactions can be carried out using halide salts under controlled conditions.
Major Products Formed
The major products formed from these reactions include various mercury halides, elemental mercury, and other mercury-containing compounds depending on the specific reaction conditions.
Applications De Recherche Scientifique
Mercury bromide iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving mercury compounds.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: this compound is used in the development of sensors and other industrial applications due to its unique properties.
Mécanisme D'action
The mechanism of action of mercury bromide iodide involves its interaction with molecular targets and pathways in various systems. In biological systems, it can interact with proteins and enzymes, affecting their function. The compound’s effects are mediated through its ability to form complexes with biological molecules, leading to changes in their activity and stability.
Comparaison Avec Des Composés Similaires
Mercury bromide iodide can be compared with other similar compounds such as:
Mercury(II) bromide: Similar in composition but lacks the iodine component.
Mercury(II) iodide: Contains iodine but not bromine.
Mercury(II) chloride: Another mercury halide with different properties and applications.
Uniqueness
This compound is unique due to its combination of bromine and iodine, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other mercury halides may not be suitable.
Conclusion
This compound is a compound with diverse applications and interesting chemical properties. Its synthesis, reactions, and potential uses make it a valuable subject of study in various scientific fields. Understanding its behavior and interactions can lead to new discoveries and advancements in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
13444-76-3 |
|---|---|
Formule moléculaire |
BrHgI |
Poids moléculaire |
407.40 g/mol |
Nom IUPAC |
bromo(iodo)mercury |
InChI |
InChI=1S/BrH.Hg.HI/h1H;;1H/q;+2;/p-2 |
Clé InChI |
WWWSJCXNNVUYBN-UHFFFAOYSA-L |
SMILES canonique |
Br[Hg]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


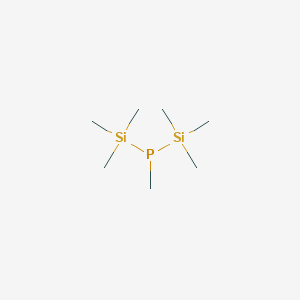

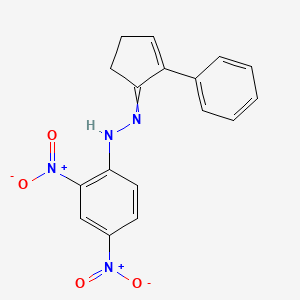
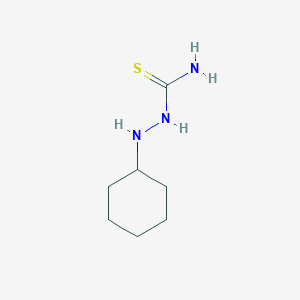

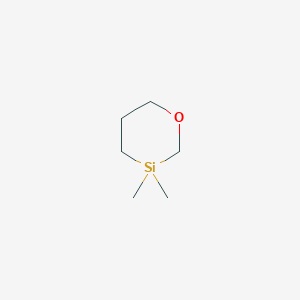


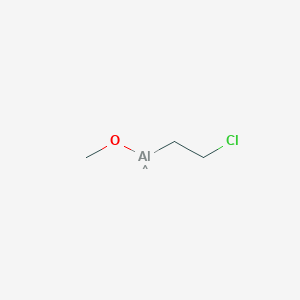
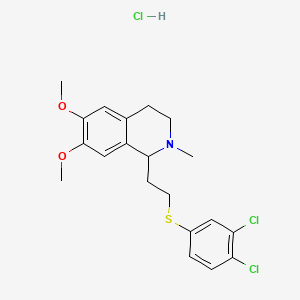
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
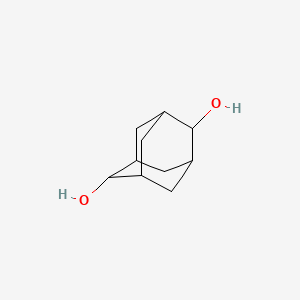
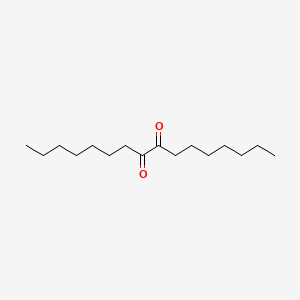
![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
